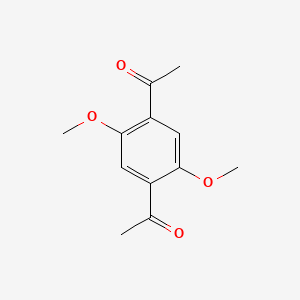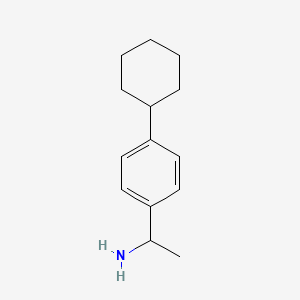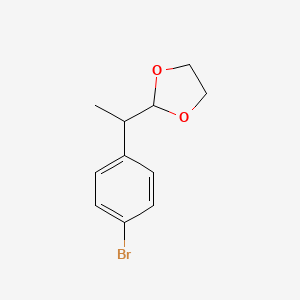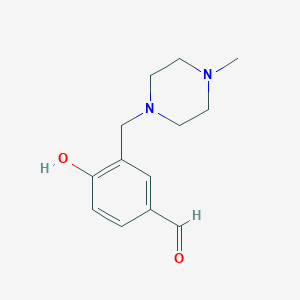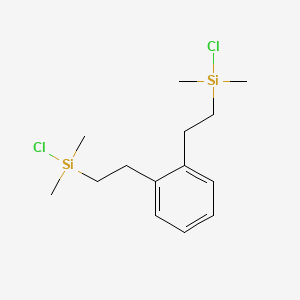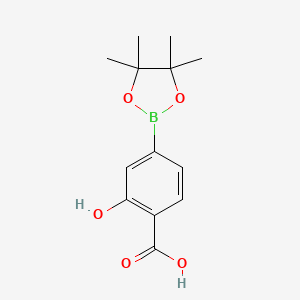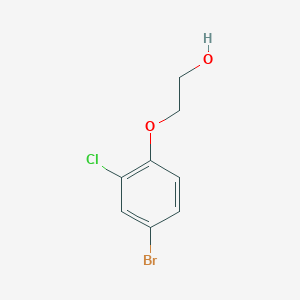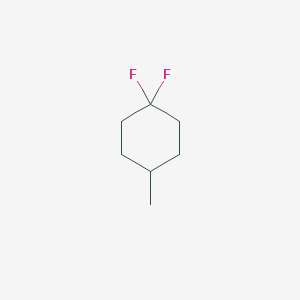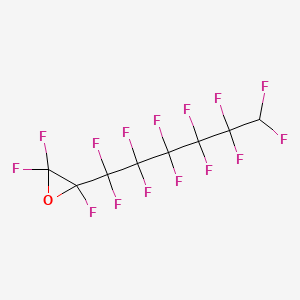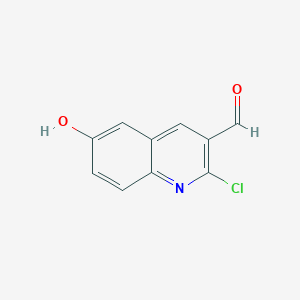
2-Chloro-6-hydroxyquinoline-3-carbaldehyde
概要
説明
2-Chloro-6-hydroxyquinoline-3-carbaldehyde is a chemical compound that has been the subject of recent research . It is related to 2-chloroquinoline-3-carbaldehyde, a compound that has been studied for its applications in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
Synthesis Analysis
The synthesis of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde involves various catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted in the literature .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde is represented by the empirical formula C10H6ClNO2 . The InChI key is CBLORNUIUVMGAS-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde involve the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .科学的研究の応用
Synthesis and Chemical Properties
- 2-Chloroquinoline-3-carbaldehyde and its analogs, including 2-Chloro-6-hydroxyquinoline-3-carbaldehyde, are primarily involved in the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).
- The compound has been used in various synthesis and reaction processes since the 1970s, highlighting its longstanding significance in organic chemistry (Abdel-Wahab & Khidre, 2012).
Biological and Medicinal Applications
- Quinoline derivatives, including 2-Chloroquinoline-3-carbaldehydes, are known for their wide range of biological activities. Some derivatives synthesized from these compounds have been evaluated as potential human AKT1 inhibitors, which could have implications in cancer treatment (Ghanei et al., 2016).
- Novel substituted quinolines derived from these compounds have shown potent analgesic activity, indicating their potential use in pain management (Kidwai & Negi, 1997).
Material Science and Other Applications
- In material science, 2-Chloroquinoline-3-carbaldehydes have been studied for their corrosion inhibition properties on metal surfaces, demonstrating their potential utility in industrial applications (Lgaz et al., 2017).
- Quinoline derivatives have also been explored for their photophysical properties, such as in the study of aggregation-induced emission enhancement (AIEE), which has applications in sensor technology and material science (Chakraborty et al., 2018).
Environmental and Green Chemistry
- The compound has been involved in green chemistry approaches, emphasizing environmentally friendly methods in its synthesis and applications (Patel et al., 2020).
特性
IUPAC Name |
2-chloro-6-hydroxyquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10-7(5-13)3-6-4-8(14)1-2-9(6)12-10/h1-5,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDRTANOQNQDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

